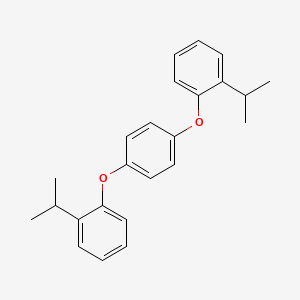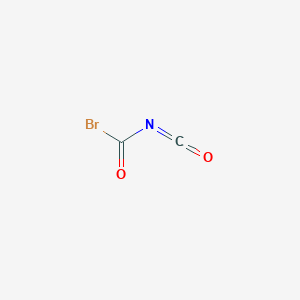
N-(Benzoyloxy)-N,3-dimethylpent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzoyloxy)-N,3-dimethylpent-4-enamide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a benzoyloxy group attached to an amide, with a dimethylpent-4-enamide backbone. The presence of both benzoyloxy and amide functionalities makes it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzoyloxy)-N,3-dimethylpent-4-enamide typically involves the direct N–O bond formation via the oxidation of amines with benzoyl peroxide. This method is efficient and avoids undesirable C–N bond formation, which can be a common side reaction . The reaction conditions often include a significant amount of water in combination with cesium carbonate (Cs2CO3) to achieve high selectivity and yield . The reaction is applicable to a wide range of amine substrates, making it a versatile method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of benzoyl peroxide as an oxidizing agent and the optimization of reaction parameters such as temperature, solvent, and catalyst concentration are crucial for achieving high yields and purity. The process is designed to be simple, mild, and free from the need for an inert atmosphere, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzoyloxy)-N,3-dimethylpent-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis-(benzoyloxy) derivatives.
Reduction: Reduction reactions can convert the benzoyloxy group to hydroxylamine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.
Major Products Formed
The major products formed from these reactions include bis-(benzoyloxy) derivatives, hydroxylamine derivatives, and various substituted amides.
Wissenschaftliche Forschungsanwendungen
N-(Benzoyloxy)-N,3-dimethylpent-4-enamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(Benzoyloxy)-N,3-dimethylpent-4-enamide involves the formation of reactive intermediates, such as benzoyloxy radicals, upon cleavage of the peroxide bond. These radicals can interact with various molecular targets, leading to the formation of hydroxylamine and other derivatives . The compound’s effects are mediated through its interaction with enzymes and proteins, influencing biological pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Benzoyloxy)amines: These compounds share the benzoyloxy group and are used as intermediates in the synthesis of amines, amides, and hydroxamic acids.
Hydroxamic Acids: These derivatives are known for their strong metal ion chelating properties and biological activities.
Benzamides: Similar in structure, benzamides are widely used in pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
N-(Benzoyloxy)-N,3-dimethylpent-4-enamide is unique due to its specific combination of benzoyloxy and amide functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
212577-86-1 |
|---|---|
Molekularformel |
C14H17NO3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
[methyl(3-methylpent-4-enoyl)amino] benzoate |
InChI |
InChI=1S/C14H17NO3/c1-4-11(2)10-13(16)15(3)18-14(17)12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3 |
InChI-Schlüssel |
NRVHQOAIROIKHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)N(C)OC(=O)C1=CC=CC=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
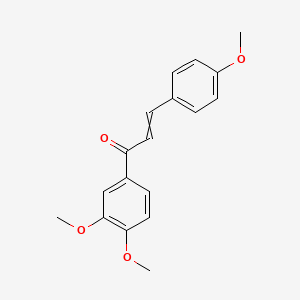
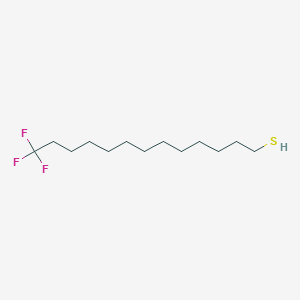
![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)

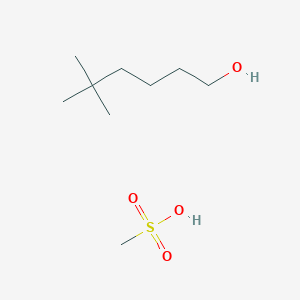
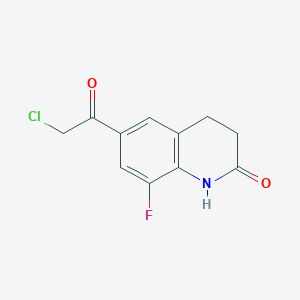
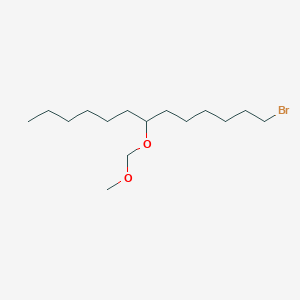
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)

